ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Description
Ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The synthesis and structure characterization of novel oxygen-bridged tricyclic Biginelli adducts, closely related to the compound , have shown moderate anticancer activity against the MCF-7 human breast cell line. This indicates the potential utility of such compounds in cancer research, especially for their cytotoxic effects on cancer cells (Ibrahim et al., 2017).
Antimicrobial Agents
Compounds structurally similar to the requested compound have been explored for their potential as antimicrobial agents. For example, novel quinazolines, which could be considered structurally analogous, have demonstrated antibacterial and antifungal activities against various pathogens, highlighting their significance in addressing microbial resistance (Desai et al., 2007).
Synthesis and Characterization
Research has focused on the synthesis and characterization of new compounds with potential pharmacological activities. N-Aryl derivatives, which share core structural features with the specified compound, have been synthesized, demonstrating the versatile chemistry and potential application in drug discovery (Gein et al., 2017).
Properties
IUPAC Name |
ethyl 4-chloro-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-14-11-13(22)9-10-16(14)27-21(17,3)24(20(28)23-18)15-8-6-5-7-12(15)2/h5-11,17-18H,4H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECJJXPPYUUNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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